molecular formula C12H13FO3 B12338816 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid

3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B12338816
M. Wt: 224.23 g/mol
InChI Key: PQDHEBQRUITWIB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a fluorine atom at the 4-position. This compound is structurally distinct due to the combination of a benzoic acid core, a partially saturated oxygen-containing heterocycle (THP), and a fluorine substituent, making it a candidate for drug discovery, particularly in kinase inhibitors or anti-inflammatory agents .

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

3-(4-fluorooxan-4-yl)benzoic acid

InChI

InChI=1S/C12H13FO3/c13-12(4-6-16-7-5-12)10-3-1-2-9(8-10)11(14)15/h1-3,8H,4-7H2,(H,14,15)

InChI Key

PQDHEBQRUITWIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 4-fluoro-tetrahydro-2H-pyran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom in the tetrahydro-2H-pyran ring can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid. For instance, derivatives of tetrahydro-2H-pyran have shown promising results in inducing apoptosis in cancer cells. The hydroquinone analogs derived from tetrahydro-2H-pyran have been reported to inhibit tumor growth in vivo, suggesting a potential therapeutic role in cancer treatment .

2. Enzyme Inhibition
The compound has also been explored as a selective inhibitor for various enzymes. For example, research has highlighted the development of inhibitors targeting phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The design of selective inhibitors can lead to significant advancements in treating cognitive disorders and other conditions .

3. Structure-Based Drug Design
The compound has been utilized in structure-based drug design efforts aimed at creating potent ligands for specific protein targets. The optimization of fragments related to 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid has resulted in the development of novel compounds with enhanced binding affinity and selectivity for their targets .

Organic Synthesis Applications

1. Building Block for Complex Molecules
3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, enabling the synthesis of more complex structures. This versatility is particularly useful in synthesizing pharmaceuticals and agrochemicals .

2. Suzuki-Miyaura Coupling Reactions
The compound can be employed in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the creation of biphenyl derivatives, which are essential intermediates in many chemical processes .

Material Science Applications

1. Polymer Chemistry
In material science, derivatives of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid have been explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for various industrial applications.

2. Coatings and Adhesives
The compound's unique chemical properties make it a candidate for developing advanced coatings and adhesives. Its ability to form strong interactions with surfaces can improve adhesion characteristics and durability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of tetrahydro-2H-pyran derivatives on colon cancer cellsInduced apoptosis and inhibited tumor growth
Enzyme Inhibition ResearchDevelopment of PDE9A inhibitors using structure-based designIdentified selective inhibitors advancing into clinical trials
Organic Synthesis ApplicationUtilization of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid in Suzuki-Miyaura reactionsSuccessful formation of biphenyl derivatives

Mechanism of Action

The mechanism of action of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the tetrahydro-2H-pyran ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Benzoic Acid Derivatives with Heterocyclic Substituents

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid
  • Structure : Benzoic acid with a THP-4-oxy group at the 4-position.
  • Key Differences :
    • The THP group is linked via an ether oxygen instead of direct attachment to the benzene ring.
    • Absence of fluorine reduces lipophilicity (predicted logP: ~1.8 vs. ~2.2 for the target compound).
3-(3,6-Dihydro-2H-pyran-4-yl)benzoic Acid
  • Structure : Benzoic acid with a partially unsaturated dihydro-THP ring at the 3-position.
  • Key Differences :
    • The dihydro-THP ring introduces unsaturation, altering electronic properties and reactivity.
    • Molecular weight: 204.225 g/mol (C₁₂H₁₂O₃) vs. ~226.21 g/mol (estimated for the target compound).
  • Synthetic Utility : Used in routes requiring conjugated systems for cycloaddition reactions .
2-Fluoro-4-(2-Hydroxypyridin-4-yl)benzoic Acid
  • Structure : Benzoic acid with a fluorine at the 2-position and a hydroxypyridine substituent at the 4-position.
  • Key Differences :
    • Pyridine ring introduces basicity and hydrogen-bonding capacity.
    • LC-MS m/z 249 [M+H]⁺ (vs. ~226 for the target compound).
  • Applications : Explored in kinase inhibitor scaffolds due to pyridine’s metal-coordinating ability .

Fluorinated Benzoic Acid Derivatives in Patented Pharmaceuticals

5-Fluoro-4-(3-Oxo-triazolo-oxazin-yl)benzoic Acid (Intermediate 24, EP 3 532 474 B1)
  • Structure : Fluorine at the 5-position, triazolo-oxazin moiety at the 4-position.
  • Key Differences :
    • Triazolo-oxazin group adds nitrogen-rich heterocyclic complexity.
    • LC-MS: m/z 407 [M+H]⁺; higher molecular weight (407.3 g/mol) compared to the target compound.
  • Pharmacological Role : Intermediate in antiviral or anticancer agents .
5-Fluoro-4-(3-Oxo-triazolo-pyridin-yl)benzoic Acid (Intermediate 27, EP 3 532 474 B1)
  • Structure : Fluorine at the 5-position and a triazolo-pyridine group.
  • Key Differences :
    • Aromatic pyridine enhances π-stacking interactions.
    • ¹H NMR data shows distinct aromatic proton signals (δ 7.11–8.05 ppm).
  • Applications : Targeted for kinase inhibition due to planar triazolo-pyridine .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Data
Target Compound C₁₂H₁₃FO₃ ~226.21 4-Fluoro-THP, 3-benzoic acid ~2.2 N/A
4-(THP-4-oxy)benzoic acid C₁₂H₁₄O₄ 222.24 THP-ether ~1.8 Intermediate in neuroprotective agents
3-(Dihydro-THP)benzoic acid C₁₂H₁₂O₃ 204.23 Dihydro-THP ~1.5 Synthetic versatility
2-Fluoro-4-(hydroxypyridinyl)benzoic acid C₁₂H₈FNO₃ 249.20 Fluorine, hydroxypyridine ~1.0 m/z 249 [M+H]⁺
Intermediate 24 C₁₆H₁₅F₂N₃O₄ 407.31 Triazolo-oxazin, fluorine ~2.5 m/z 407 [M+H]⁺

Key Research Findings

Fluorine’s Role: Fluorination at the THP ring (target compound) increases metabolic stability compared to non-fluorinated analogs like 4-(THP-4-oxy)benzoic acid, as seen in analogous triazolo derivatives .

Heterocyclic Diversity : Triazolo or pyridine substituents (e.g., Intermediate 27) enhance target affinity but reduce solubility compared to THP-based compounds .

Synthetic Accessibility : THP-containing benzoic acids (e.g., 3-(dihydro-THP)benzoic acid) are more synthetically tractable than triazolo derivatives, which require multi-step heterocyclic coupling .

Biological Activity

3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the fluoro group and the tetrahydro-2H-pyran moiety contributes to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is 3-fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid, with the molecular formula C12H13FO3C_{12}H_{13}FO_3. It possesses a molecular weight of approximately 224.23 g/mol. The structural characteristics facilitate various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity .

The biological activity of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The fluoro group enhances lipophilicity and binding affinity to biological receptors, while the tetrahydro-2H-pyran structure may influence its pharmacokinetic properties .

Target Interactions

Research indicates that compounds with similar structures exhibit activities such as:

  • Antioxidant : Scavenging free radicals and reducing oxidative stress.
  • Antibacterial : Inhibiting growth of various bacterial strains.
  • Antitumor : Inducing apoptosis in cancer cell lines through pathways involving cyclin-dependent kinases (CDK) .

Antioxidant Activity

Studies have shown that derivatives of tetrahydro-2H-pyran exhibit potent antioxidant properties. For instance, certain analogs demonstrated significant DPPH radical scavenging abilities, indicating potential for use in oxidative stress-related conditions .

Antibacterial Activity

The compound has been evaluated against several Gram-positive and Gram-negative bacteria. It exhibited lower IC50 values than standard antibiotics like ampicillin, suggesting strong antibacterial potential .

Antitumor Activity

In vitro studies on human colorectal cancer cell lines (e.g., HCT-116) revealed that some derivatives inhibited cell proliferation significantly. Mechanistic studies indicated that these compounds induced apoptosis via activation of caspase pathways, alongside inhibition of CDK2 activity .

Case Studies

  • Antioxidant Efficacy :
    • In a comparative study, several tetrahydropyran derivatives were tested for their DPPH scavenging activity. Compounds showed scavenging percentages comparable to or exceeding that of known antioxidants like BHT .
  • Antibacterial Testing :
    • A series of tests against Gram-positive bacteria revealed that derivatives such as 4g and 4j inhibited all tested strains except Bacillus cereus, showcasing their broad-spectrum antibacterial properties .
  • Cytotoxicity Assays :
    • In cytotoxicity assays against HCT-116 cells, compounds demonstrated IC50 values ranging from 75.1 µM to 85.88 µM, indicating promising antitumor activity with mechanisms involving CDK2 inhibition .

Comparative Analysis

Compound NameStructure FeaturesAntioxidant ActivityAntibacterial ActivityAntitumor Activity
3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)benzoic acidFluoro & tetrahydropyran groupsHigh DPPH scavengingEffective against Gram-positive bacteriaInduces apoptosis in cancer cells
3-Fluorobenzoic acidLacks tetrahydropyranModerateLimited antibacterial propertiesMinimal antitumor effects
5-(Tetrahydro-2H-pyran-4-yl)benzoic acidLacks fluoro groupLowEffective against some strainsLimited cytotoxicity

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